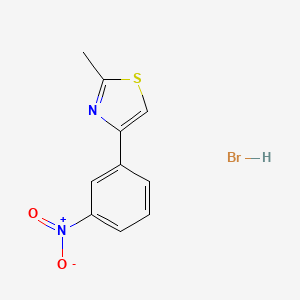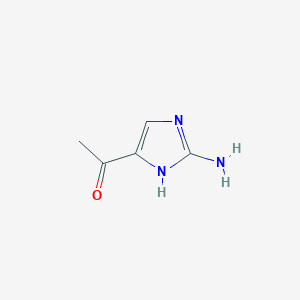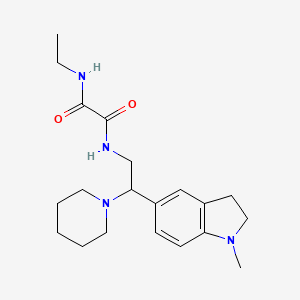
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide” is a compound that contains a thiazole ring, a nitrophenyl group, and a methyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group . The term “hydrobromide” indicates that a bromide ion is associated with the molecule, typically forming a salt.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the nitrophenyl group, and the methyl group. The positions of these groups (2-Methyl, 4-(3-nitro-phenyl)) are indicative of their locations on the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound more reactive. The thiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrophenyl group could contribute to the compound’s acidity, and the thiazole ring could influence its polarity .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
The compound’s potential in the field of nonlinear optical materials is significant. It can be used in the design and synthesis of materials with enhanced third-order nonlinear optical (NLO) susceptibility . Such materials are crucial for applications in optical communications, optical computing, high-speed information processing, and optical data storage.
Organic Electronics
Due to its extended π-conjugated system, 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide could be a candidate for use in organic electronics . Its structural properties may allow it to function effectively in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells.
Photoluminescence
The compound exhibits photoluminescence, with a broad emission peak indicating green-light emission . This property can be harnessed in the development of new photoluminescent materials for display technologies or as markers in biological imaging.
Thermal Stability Analysis
Thermal analyses such as DSC, TG, and DTA can be performed on 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide to examine its thermal behavior . Understanding its thermal stability is essential for its application in environments where temperature control is critical.
Chemical Sensing
The compound’s unique structural and physiochemical properties may make it suitable for use in chemical sensing applications . It could be incorporated into sensors that detect specific chemicals or environmental conditions.
Pharmaceutical Research
Compounds containing the thiazole moiety, like 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide , have been explored for their therapeutic potential . They may exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects, making them valuable in pharmaceutical research.
Mecanismo De Acción
Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing thiazole rings and nitrophenyl groups are found in various biologically active molecules, suggesting that this compound could also have biological activity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBHGPYYHKGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)


![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)